Cas no 116573-18-3 (ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate)
116573-18-3 structure
Product Name:ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate
Numero CAS:116573-18-3
MF:C18H16ClNO5
MW:361.776344299316
CID:230653
PubChem ID:145523
Update Time:2025-04-19
ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate
- ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
- Acclaim
- Ethyl 2-[4-(6-chlorobenzoxazolyl-2-oxy)phenoxy]propionate
- ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate
- Fenoxaprop ethyl ester
- Furore
- HOE 33171
- HOE-A 25-01
- Propanoic acid, 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)-, ethyl ester, (.+
- Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester
- Puma
- Whip
- Duphar 30-15
- 2-[4-(6-Chlorobenzoxazol-2-yloxy)phenoxy]propionic acid ethyl ester
- Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- DTXSID40151429
- 116573-18-3
- Ethyl 3-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propanoate
- Ethyl 3-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
-
- Inchi: 1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3
- Chiave InChI: ZZJKDQVEAHXHLK-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)OC(=N2)OC1C=CC(=CC=1)OCCC(=O)OCC
Proprietà calcolate
- Massa esatta: 361.07178
- Massa monoisotopica: 361.072
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 70.8Ų
Proprietà sperimentali
- Densità: 1.312
- Punto di ebollizione: 500.6°Cat760mmHg
- Punto di infiammabilità: 256.6°C
- Indice di rifrazione: 1.588
- PSA: 70.79
ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate Letteratura correlata
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
116573-18-3 (ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti